molecular formula C27H37FO5 B194686 フルオコルチロン ピバル酸エステル CAS No. 29205-06-9

フルオコルチロン ピバル酸エステル

カタログ番号: B194686
CAS番号: 29205-06-9
分子量: 460.6 g/mol
InChIキー: XZBJVIQXJHGUBE-HZMVJJPJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacokinetics

Upon oral administration, Fluocortolone Pivalate is absorbed systemically at a maximum rate of approximately 15%. Its pharmacological effects can be influenced by various factors, including environmental conditions and individual patient characteristics .

Scientific Research Applications

Fluocortolone Pivalate has diverse applications in scientific research:

  • Medicine : It is widely used in dermatology for treating corticosteroid-responsive dermatoses and hemorrhoids. For instance, a multicenter observational study demonstrated the efficacy of Relief® Pro, a combined product containing Fluocortolone Pivalate and lidocaine, in treating acute hemorrhoids. The study reported significant symptom relief and high patient satisfaction rates .
  • Biology : Researchers utilize this compound to study its effects on cellular processes related to inflammation and immune responses. Its ability to suppress inflammation makes it valuable for investigating various inflammatory diseases .
  • Analytical Chemistry : Fluocortolone Pivalate serves as a reference standard in the development of assays and calibration methods for analytical techniques like High-Performance Liquid Chromatography (HPLC). Experimental design methodologies have been employed to optimize HPLC conditions for quantifying this compound in pharmaceutical preparations .

Case Studies

  • Efficacy in Hemorrhoids : A study involving 96 patients treated with Relief® Pro showed that 92% experienced good or very good efficacy ratings. The treatment led to significant reductions in edema and bleeding within days .
  • Allergic Contact Dermatitis : Two case reports highlighted instances of contact allergy to Fluocortolone Pivalate. While one patient reacted negatively to all tested derivatives, another showed a delayed reaction after retesting. These cases emphasize the importance of proper concentration levels during patch testing to avoid false negatives .

Comparative Analysis with Other Corticosteroids

Fluocortolone Pivalate shares structural similarities with other corticosteroids but is distinguished by its unique esterification with pivalic acid, enhancing its stability and bioavailability. Below is a comparison table:

Compound Name Unique Features
HydrocortisoneNaturally occurring steroid; less potent than Fluocortolone Pivalate.
BetamethasoneMore potent anti-inflammatory effects; longer duration of action.
TriamcinoloneSimilar anti-inflammatory properties; used in various formulations (topical, injectable).
DexamethasoneHighly potent glucocorticoid; often used for severe inflammatory conditions.

化学反応の分析

フルオコルチロン ピバル酸エステルは、以下を含むさまざまな化学反応を起こします。

生物活性

Fluocortolone pivalate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in dermatological treatments, particularly for conditions like hemorrhoids and anal eczema. This article explores its biological activity, pharmacokinetics, efficacy, safety profile, and relevant case studies.

Fluocortolone pivalate is a derivative of fluocortolone and is characterized by its esterification with pivalic acid. This modification enhances its lipophilicity, allowing for better penetration through biological membranes. Upon administration, fluocortolone pivalate is hydrolyzed to free fluocortolone, which exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory processes.

Pharmacokinetics

The pharmacokinetic profile of fluocortolone pivalate indicates that less than 15% of the applied dose is absorbed rectally . After absorption, fluocortolone undergoes hepatic metabolism, with the majority of metabolites excreted via urine . The rapid onset of action is attributed to its formulation as a cream or ointment, while the duration of action varies depending on the specific formulation used.

Efficacy and Clinical Studies

Fluocortolone pivalate has demonstrated significant efficacy in various clinical settings:

  • Hemorrhoids Treatment : A multicenter observational study evaluated the effectiveness of a combined topical product containing fluocortolone pivalate and lidocaine (Relief® Pro) in treating acute hemorrhoids. The study involved 13 clinical centers and reported that about 96% of patients experienced symptom relief, including reduced edema and bleeding . Patient satisfaction was notably high, with approximately 97% expressing contentment with the treatment.
  • Comparative Studies : In a comparative study involving diflucortolone valerate and other corticosteroids, fluocortolone pivalate showed a therapeutic success rate between 76% to 92%, indicating its effectiveness in treating inflammatory skin conditions . Local side effects were generally mild, primarily consisting of irritation or burning sensations.

Safety Profile

The safety profile of fluocortolone pivalate is well-documented:

  • Adverse Reactions : While most patients tolerate the drug well, some cases of allergic contact dermatitis have been reported . A study highlighted two patients who developed contact allergies to formulations containing fluocortolone derivatives, including fluocortolone pivalate .
  • Long-term Use Concerns : Prolonged use of topical corticosteroids can lead to skin thinning and other side effects; however, fluocortolone pivalate's systemic absorption is low, mitigating some risks associated with long-term therapy .

Case Studies

Several case studies provide insights into the practical applications and outcomes associated with fluocortolone pivalate:

  • Case Study on Hemorrhoids : A patient treated with Relief® Pro showed significant improvement in symptoms within five days, with complete resolution by day seven. The combination therapy provided immediate relief due to lidocaine while addressing inflammation through fluocortolone pivalate.
  • Contact Allergy Cases : In two documented cases of contact allergy from Ultralan® preparations containing fluocortolone derivatives, it was noted that retesting at higher concentrations could yield different results regarding sensitivity .

特性

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO5/c1-14-9-17-16-11-19(28)18-10-15(29)7-8-26(18,5)23(16)20(30)12-27(17,6)22(14)21(31)13-33-24(32)25(2,3)4/h7-8,10,14,16-17,19-20,22-23,30H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,22-,23-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBJVIQXJHGUBE-HZMVJJPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951798
Record name 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29205-06-9
Record name Fluocortolone pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29205-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluocortolone pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocortolone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOCORTOLONE PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8AL6K50Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluocortolone Pivalate
Reactant of Route 2
Fluocortolone Pivalate
Reactant of Route 3
Fluocortolone Pivalate
Reactant of Route 4
Fluocortolone Pivalate
Reactant of Route 5
Fluocortolone Pivalate
Reactant of Route 6
Fluocortolone Pivalate
Customer
Q & A

Q1: What analytical techniques are commonly employed for the analysis of Fluocortolone Pivalate in pharmaceutical formulations?

A1: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Fluocortolone Pivalate in pharmaceutical preparations [, , ]. UV spectrophotometry, coupled with chemometric methods like PLS-1 and PCR, presents an alternative approach for resolving and quantifying Fluocortolone Pivalate in mixtures []. These techniques offer advantages such as high sensitivity, accuracy, and the ability to separate and quantify Fluocortolone Pivalate in complex matrices.

Q2: How effective is Fluocortolone Pivalate in managing pain following hemorrhoidectomy?

A2: Research suggests that the local application of Fluocortolone Pivalate, in combination with Lidocaine, can significantly reduce post-hemorrhoidectomy pain. Studies demonstrated a marked reduction in pain intensity, as measured by the Visual Analog Scale (VAS), in patients treated with this combination compared to those receiving only standard systemic analgesics [, ]. This effect persisted throughout the first week following surgery, indicating the potential of Fluocortolone Pivalate to improve patient comfort during this critical recovery period.

Q3: Are there known cases of allergic reactions to Fluocortolone Pivalate?

A3: Yes, allergic contact dermatitis from Fluocortolone Pivalate has been reported []. One study highlighted the importance of using appropriate concentrations during patch testing for accurate diagnosis, suggesting that concentrations higher than 1% may be necessary to avoid false-negative results [].

Q4: Has Fluocortolone Pivalate been compared to other corticosteroids in terms of efficacy?

A4: Yes, a study compared the effectiveness of Diflucortolone valerate (Nerisona) against a combination of Fluocortolone, Fluocortolone caproate, and Fluocortolone pivalate (Ultralan) for treating psoriasis and eczema []. The results indicated that Nerisona, in cream and ointment formulations, exhibited superior efficacy compared to Ultralan [].

Q5: Are there any studies investigating the application of experimental design methodologies for optimizing HPLC conditions for Fluocortolone Pivalate analysis?

A5: Yes, researchers have employed experimental design approaches, specifically a five-level-three-factor central composite design, to determine the optimal HPLC conditions for quantifying Fluocortolone Pivalate []. This approach involved evaluating the influence of factors such as mobile phase composition, flow rate, and acid concentration to achieve optimal separation and detection sensitivity for Fluocortolone Pivalate and other analytes in pharmaceutical preparations.

Q6: Has Fluocortolone Pivalate been studied in combination with other active ingredients for specific therapeutic applications?

A6: Yes, a combined topical product containing Fluocortolone Pivalate and Lidocaine, Relief® Pro, has been investigated for its efficacy in managing hemorrhoid symptoms []. This multicenter observational study reported positive outcomes, with patients experiencing a reduction in symptom severity, including bleeding, itching, edema, and discomfort, following treatment with Relief® Pro [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。